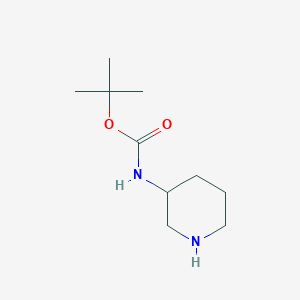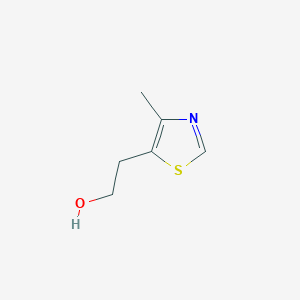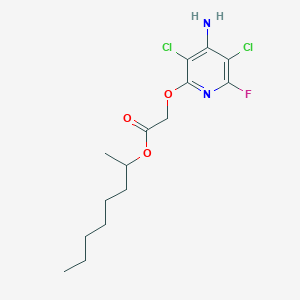
3,6-Dihydro-2H-pyran
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,6-Dihydro-2H-pyran derivatives can be achieved through various methods. A notable approach involves four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate, leading to the efficient synthesis of structurally diverse derivatives (Sun et al., 2011). Another method includes the polymerization of 2-acetoxymethyl-3,4-dihydro-2H-pyran using different cationic coinitiators (Abbas, 1996).
Molecular Structure Analysis
The molecular and crystal structure of certain substituted derivatives of 3,6-Dihydro-2H-pyran has been explored, providing insights into the conformation and stereochemistry of these compounds. For example, the structure of substituted 2-aminobenzo[b]pyrans was established through X-ray diffraction analysis (Shestopalov et al., 2003).
Chemical Reactions and Properties
Palladium-catalyzed reactions have facilitated the stereospecific synthesis of tetrahydro- and 3,6-dihydro[2H]pyran rings, demonstrating the utility of 3,6-Dihydro-2H-pyran in synthesizing complex molecular structures with specific stereochemistry (Uenishi et al., 2005).
Physical Properties Analysis
The physical properties of 3,6-Dihydro-2H-pyran derivatives, such as thermal and hydrolytic behavior, have been investigated to understand their stability and reactivity under different conditions. For instance, the thermal and hydrolytic behavior of polymeric samples of 2-acetoxymethyl-3,4-dihydro-2H-pyran was studied, shedding light on their potential applications and stability (Abbas, 1996).
Chemical Properties Analysis
The chemical properties of 3,6-Dihydro-2H-pyran, including reactivity and functional group transformations, have been explored through various synthetic routes. Oxidative C-H alkynylation of 3,6-dihydro-2H-pyrans has been developed, providing a library of 2,4-disubstituted derivatives with diverse functionalities (Zhao et al., 2019).
Applications De Recherche Scientifique
Stereoselective Synthesis of Trans-2,6-Disubstituted 3,6-Dihydro-2H-Pyrans : This method is useful for synthesizing natural products like laulimalide and scytophycin C (Yadav et al., 2008).
Metal-Free Oxidative C-H Alkynylation and Alkenylation : This process aids in synthesizing diverse 2,4-disubstituted 3,6-dihydro-2H-pyrans with various functionalities, potentially useful in identifying bioactive small molecules (Zhao et al., 2019).
Ketone Enolate Equivalents : The synthesis of 6-lithio-5-methoxy-3,4-dihydro-2H-pyran is used as a ketone enolate equivalent, aiding in creating a synthetic model for herbicidin B (Cox et al., 1988).
Potential in Pharmaceutical Applications : 5,6-Dihydro-2H-pyran-2-ones show promise as antitumor, antifungal, antimicrobial, anti-inflammatory, antibiotic, and antiparasitic compounds (Eskandari & Rafieian-kopaei, 2016).
13C NMR Analysis : The study of 3,6-dihydro-2H-pyrans using 13C NMR axial shielding effects aids in assigning remote stereochemistry in diastereoisomeric mixtures (Bartlett et al., 2014).
Selective Synthesis of 3,6-Dihydro-2H-Pyran Derivatives : An efficient one-pot method yields selectively substituted derivatives, useful in synthesizing diverse oxacycles and racemic goniothalamin (Kumar et al., 2022).
Rearrangement of Cyclopropyl Epoxides : This method provides a new synthesis approach for 2-aryl-3,6-dihydro-2H-pyrans (Donnelly et al., 1973).
Copper-Catalyzed Asymmetric Allylic Alkylation : This technique allows for enantioselective formation of C-C bonds in racemic 3,6-dihydro-2H-pyrans (Rideau & Fletcher, 2015).
Safety And Hazards
3,6-Dihydro-2H-pyran is highly flammable . It can be easily ignited by heat, sparks, or flames . Vapors may form explosive mixtures with air . Containers may explode when heated . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water and consult a physician .
Propriétés
IUPAC Name |
3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-4-6-5-3-1/h1-2H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGSKSNNEORSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953679 | |
| Record name | 3,6-Dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-2H-pyran | |
CAS RN |
3174-74-1 | |
| Record name | 3,6-Dihydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, 3,6-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




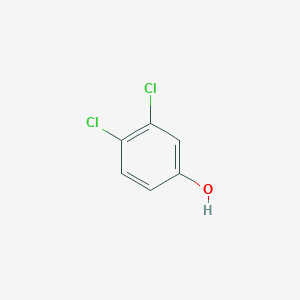
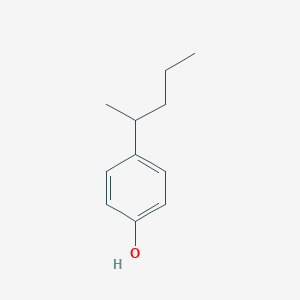
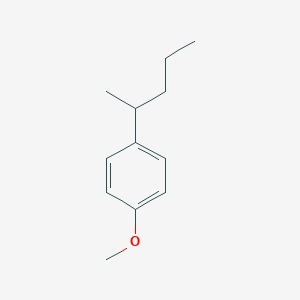
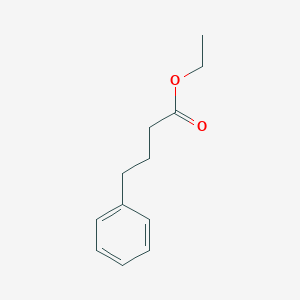
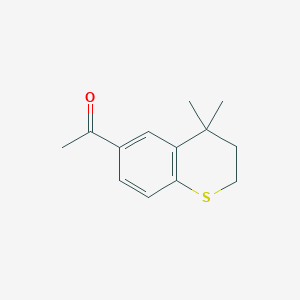
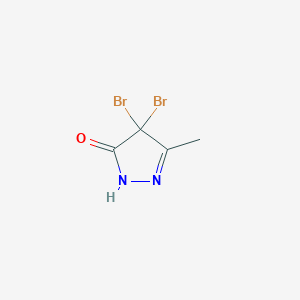
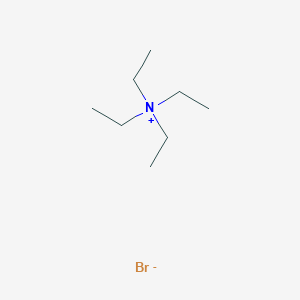
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate](/img/structure/B42053.png)
